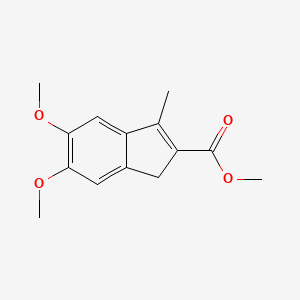

Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate

Description

Properties

Molecular Formula |

C14H16O4 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate |

InChI |

InChI=1S/C14H16O4/c1-8-10-7-13(17-3)12(16-2)6-9(10)5-11(8)14(15)18-4/h6-7H,5H2,1-4H3 |

InChI Key |

PKJCBYGSMRCSNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CC2=CC(=C(C=C12)OC)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Acylation of Dihydroindenone Precursors

A widely adopted strategy involves the acylation of dihydroindenone intermediates. Granados et al. (2019) demonstrated the utility of sodium hydride (NaH) in tetrahydrofuran (THF) for esterification reactions . In their procedure, NaH (3 equiv.) suspended in dry THF under argon forms a reactive base, which facilitates the nucleophilic attack of dimethyl carbonate (3 equiv.) on a ketone precursor. For Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate, the hypothetical ketone precursor would be 5,6-dimethoxy-3-methyl-1-indanone.

Reaction Conditions :

-

Solvent : Dry THF (0.2 mL/mmol NaH)

-

Temperature : Reflux (≈66°C)

-

Atmosphere : Inert (argon)

-

Workup : Acidification with 1 M HCl (pH 2–3), extraction with dichloromethane, and purification via silica-gel chromatography .

Key Considerations :

-

The methoxy groups at positions 5 and 6 necessitate prior methoxylation of the indanone core, likely via demethylation-protection sequences.

-

Introducing the 3-methyl group may require alkylation of a pre-formed indanone using methyl iodide or similar agents under basic conditions.

Copper-Catalyzed Intramolecular Annulation

He et al. (2018) developed a copper-catalyzed intramolecular annulation for synthesizing 3-hydroxy-1-indanones from 2-ethynylbenzaldehydes . While their work focuses on hydroxylated indanones, adapting this method could enable the construction of the indene backbone.

Hypothetical Adaptation :

-

Substrate Design : Replace 2-ethynylbenzaldehyde with a 3-methyl-5,6-dimethoxy variant.

-

Catalyst System : Cu(I) or Cu(II) salts (e.g., CuBr) with ligands such as 1,10-phenanthroline.

-

Cyclization : Forms the indene core, followed by esterification with methyl chloroformate.

Advantages :

-

High regiocontrol due to the directing effects of methoxy groups.

-

Mild conditions (room temperature to 60°C) minimize side reactions .

Alkylation and Esterification of Indene Intermediates

Technical documentation from Evitachem describes the synthesis of methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate using dimethyl carbonate and NaH. This approach can be modified to introduce the 5,6-dimethoxy and 3-methyl groups:

Stepwise Procedure :

-

Methoxylation : Treat 1-indanone with dimethyl sulfate or methyl iodide in the presence of K₂CO₃ to install methoxy groups at positions 5 and 6.

-

Methylation : Introduce the 3-methyl group via Friedel-Crafts alkylation using methyl chloride and AlCl₃.

-

Esterification : React the resulting dihydroindenone with dimethyl carbonate and NaH in THF under reflux.

Yield Optimization :

-

Excess dimethyl carbonate (5 equiv.) improves esterification efficiency.

-

Anhydrous conditions prevent hydrolysis of intermediates.

Bromination-Difluoromethylation Sequences

A supplementary procedure from RSC publications highlights the difluoromethylation of methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate using TMSCF₂Br and LiOH . While this method targets difluorinated analogs, it underscores the reactivity of the indene core for further functionalization.

Relevance to Target Compound :

-

Demonstrates compatibility of methoxy groups with strong bases (LiOH).

-

Suggests that bromination at position 3 could precede methyl group introduction via Suzuki coupling or Grignard reactions.

Multistep Synthesis via Azide Intermediates

A Beilstein Journal supplement outlines the synthesis of methyl 1-(3-azidopropyl)-5,6-dimethoxy-2-oxo-2,3-dihydro-1H-indene-1-carboxylate using NaH in DMF . Although this targets an azide derivative, the methodology informs strategies for introducing alkyl chains at position 1, which could be adapted for methyl group installation at position 3.

Critical Modifications :

-

Replace the azidopropyl group with a methyl group using methyl iodide.

-

Optimize reaction time and temperature to avoid over-alkylation.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate serves as an important intermediate in the synthesis of more complex organic compounds. Its structure allows for various modifications that can enhance its properties or yield derivatives with distinct biological activities. The compound's ability to participate in reactions such as nucleophilic substitutions and cycloadditions makes it a valuable building block in synthetic organic chemistry.

Pharmacological Applications

Research indicates that this compound exhibits significant biological activity, particularly in the context of antioxidant and antidiabetic properties. These potential therapeutic effects make it a candidate for further pharmacological studies.

The compound has been investigated for its ability to interact with various biological targets, which may lead to:

- Antioxidant Effects : Protecting cells from oxidative stress.

- Antidiabetic Properties : Potentially aiding in the management of diabetes by influencing glucose metabolism.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays, demonstrating its ability to scavenge free radicals effectively. This property suggests potential applications in preventing oxidative damage in biological systems.

Case Study 2: Antidiabetic Potential

In another research effort, the compound was tested for its effects on glucose uptake in muscle cells. Results indicated that it could enhance insulin sensitivity, making it a promising candidate for developing new antidiabetic agents.

Mechanism of Action

The mechanism of action of Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Indene Derivatives

Table 1: Comparison of Key Structural Features

Key Observations :

- Methoxy vs. Amino Groups: Methoxy groups (electron-donating) stabilize aromatic systems via resonance, whereas amino groups (electron-donating/with lone pairs) may enhance intermolecular interactions (e.g., hydrogen bonding) .

- Backbone Modifications : Indole derivatives (e.g., Methyl 5,6-dimethoxy-1H-indole-2-carboxylate, ) replace the cyclopentene ring with a pyrrole-like nitrogen, significantly altering electronic properties (e.g., HOMO-LUMO gap: 4.98 eV in indole vs. ~5.2 eV in indene derivatives) .

Spectroscopic and Electronic Properties

- DFT Studies : For Methyl 5,6-dimethoxy-1H-indole-2-carboxylate, B3LYP/6-311G(D,P) calculations revealed hyperconjugative stabilization via NBO interactions, a framework extendable to indene derivatives .

- Thermal Stability : Methyl ester derivatives (e.g., ) typically exhibit higher melting points (e.g., 199–201°C for 7-methoxy-1H-indole-3-carboxylic acid) compared to ethyl esters due to tighter crystal packing .

Implications for Research and Development

- Material Science : Methoxy and methyl groups modulate electron density, making such compounds candidates for organic semiconductors or light-emitting materials .

Biological Activity

Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 222.24 g/mol

- IUPAC Name : this compound

The compound features an indene core with methoxy and carboxylate substituents that contribute to its biological properties.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been studied for its potential to inhibit the growth of various cancer cell lines, including:

- Breast Cancer

- Colon Cancer

- Prostate Cancer

In a study published in Cell Death & Disease, compounds with similar structures were shown to inhibit apoptosis inhibitors (IAPs), which are critical in cancer cell survival. The mechanism involves the disruption of IAP functions, promoting apoptosis in cancer cells .

The compound's mechanism primarily involves:

- Inhibition of IAPs : By binding to IAPs like XIAP (X-linked inhibitor of apoptosis protein), it prevents their interaction with caspases, leading to increased apoptosis in cancer cells .

- Induction of Apoptosis : The compound promotes apoptotic pathways through caspase activation, which is essential for programmed cell death in cancer therapy .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The IC50 value was determined to be approximately 15 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 15 | 50 |

| 20 | 30 |

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into the compound's action against colon cancer cells (HT29). It was found that treatment with this compound led to:

- Increased expression of pro-apoptotic proteins.

- Decreased expression of anti-apoptotic proteins.

This study concluded that the compound effectively shifts the balance towards apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via esterification of the corresponding carboxylic acid derivative (e.g., 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylic acid) with methanol under acidic catalysis (e.g., sulfuric or hydrochloric acid). Reaction parameters such as temperature (80–100°C), solvent choice (e.g., anhydrous methanol), and catalyst concentration significantly impact yield. For instance, prolonged reflux (12–24 hrs) ensures complete esterification, while excess methanol drives equilibrium toward product formation . Alternative routes may involve multi-step sequences starting from substituted benzaldehydes or indene precursors, with intermediates characterized via NMR and LC-MS to confirm structural fidelity .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, a related compound, Methyl 5,6-dimethoxy-1H-indole-2-carboxylate, was resolved at 295 K with an R factor of 0.035, confirming bond lengths (mean C–C = 0.002 Å) and dihedral angles critical to indene/indole frameworks . NMR spectroscopy (¹H/¹³C) is complementary: methoxy groups appear as singlets (~δ 3.8–4.0 ppm), while indene protons exhibit distinct splitting patterns (e.g., aromatic protons at δ 6.5–7.5 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral or physicochemical data across studies (e.g., melting point discrepancies)?

- Answer : Discrepancies often arise from polymorphic forms, impurities, or instrumentation variability. For example, a reported melting point of 176–178°C for Ethyl 5,6-dimethoxyindole-2-carboxylate may differ from analogous indene derivatives due to crystallinity differences. To mitigate this, researchers should:

- Perform recrystallization in multiple solvents (e.g., ethanol, DMF/water) to isolate pure polymorphs.

- Validate purity via HPLC (>98%) and differential scanning calorimetry (DSC).

- Cross-reference NMR coupling constants and IR carbonyl stretches (e.g., ~1700 cm⁻¹ for ester groups) to confirm structural consistency .

Q. How can computational modeling guide the optimization of reaction pathways for this compound?

- Answer : Density functional theory (DFT) calculations predict transition states and regioselectivity in substitution/oxidation reactions. For instance, the formyl group in Methyl 3-formyl-4,6-dimethoxy-1-methylindole-2-carboxylate exhibits electrophilic reactivity at C3, directing nucleophilic attacks . Molecular dynamics simulations further model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics, aiding in solvent selection for higher yields .

Q. What experimental designs are recommended for evaluating the biological activity of this compound in anti-inflammatory assays?

- Answer :

- In vitro assays : Use lipopolysaccharide (LPS)-stimulated macrophages to measure TNF-α/IL-6 suppression via ELISA. Dose-response curves (1–100 μM) identify IC₅₀ values, with cytotoxicity assessed via MTT assays .

- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., halogenated or hydroxylated analogs) to correlate substituent effects with activity. For example, chlorine substitution in Methyl 5-chloro-1H-indene-2-carboxylate enhances electrophilicity and anti-inflammatory potency .

- Mechanistic studies : Western blotting or qPCR evaluates NF-κB pathway modulation, while molecular docking predicts target binding (e.g., COX-2 inhibition) .

Q. How do competing reactivity pathways (e.g., oxidation vs. substitution) influence the derivatization of this compound?

- Answer : The indene core’s electron-rich aromatic system favors electrophilic substitution (e.g., bromination at C4/C7). Conversely, oxidation with KMnO₄ or CrO₃ converts methyl groups to carboxylic acids, altering solubility and bioactivity. For example, oxidation of Methyl 3-formyl-4,6-dimethoxyindole derivatives yields carboxylates, while NaBH₄ reduction produces hydroxymethyl analogs . Kinetic studies (e.g., monitoring via TLC/GC-MS) optimize conditions for selective transformations .

Methodological Notes

- Spectral Interpretation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in indene derivatives, particularly for methoxy and methyl groups .

- Crystallization : Slow evaporation from ethanol/acetone mixtures produces diffraction-quality crystals for SCXRD .

- Data Reproducibility : Report detailed synthetic protocols (e.g., molar ratios, inert atmosphere use) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.